molecular formula C18H19NO4S B2378816 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 591723-60-3

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2378816
CAS No.: 591723-60-3
M. Wt: 345.41
InChI Key: NESMXUIBXZTVOL-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with a complex structure, characterized by the presence of ethoxy, formyl, phenoxy, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-ethoxy-4-formylphenol and 3-(methylsulfanyl)aniline. These intermediates are then subjected to acylation reactions to form the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-4-methylphenol: Shares the ethoxy and phenol functional groups.

    3-(methylsulfanyl)aniline: Contains the methylsulfanyl and aniline groups.

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-22-17-9-13(11-20)7-8-16(17)23-12-18(21)19-14-5-4-6-15(10-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMXUIBXZTVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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